molecular formula C14H17N3O2S B3000366 2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921821-89-8

2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B3000366
CAS No.: 921821-89-8
M. Wt: 291.37
InChI Key: IJWRFXDJIZWBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring:

  • A 1H-imidazole core substituted at position 5 with a hydroxymethyl (-CH₂OH) group.
  • A thioether linkage at position 2, connected to a 2-methylbenzyl moiety.
  • An acetamide side chain (-CH₂CONH₂) at position 1 of the imidazole ring.

The hydroxymethyl group may enhance hydrophilicity, while the 2-methylbenzyl thioether could influence lipophilicity and target binding.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10-4-2-3-5-11(10)9-20-14-16-6-12(8-18)17(14)7-13(15)19/h2-6,18H,7-9H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWRFXDJIZWBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives reported in the literature:

Compound Name/ID Core Structure Key Substituents/Modifications Melting Point (°C) Yield (%) Reported Activity Reference
Target Compound 1H-imidazole 5-hydroxymethyl, 2-(2-methylbenzyl)thio, acetamide N/A N/A Not reported -
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole Benzodioxolyl acetamide, benzyl linker Amorphous 84 IDO1 inhibitor
2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d) Benzimidazole-thiadiazole 4-chlorophenyl, thioether-acetamide 190–194 58 Anti-inflammatory (inferred)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Thiadiazole 4-chlorobenzyl thioether, phenoxy-acetamide 132–134 74 Not specified
2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) Benzo[d]thiazole-triazole Varied alkoxy groups, thioether-acetamide N/A 68–85 Anticonvulsant
2-((5-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide Benzimidazole-oxadiazole Isoxazole-acetamide, ethyl linker N/A N/A Not reported

Key Observations

Core Heterocycles: The target compound’s imidazole core distinguishes it from benzimidazole , thiadiazole , or oxadiazole derivatives. Compounds with benzimidazole (e.g., 4d ) exhibit enhanced aromatic stacking interactions, often linked to enzyme inhibition.

Substituent Effects :

  • The hydroxymethyl group in the target compound may improve solubility compared to methyl (e.g., 4d ) or methoxy groups (e.g., 5k ).
  • The 2-methylbenzyl thioether moiety could increase lipophilicity relative to unsubstituted benzyl (e.g., 5h ) or fluorophenyl (e.g., 9b ) derivatives, affecting membrane permeability.

Biological Activity: Thioether-acetamide hybrids like 5a–m show anticonvulsant activity, suggesting the target compound’s thioether linkage might confer similar properties.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing 2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide and its analogs?

  • Methodological Answer : The compound and its analogs are typically synthesized via multi-step reactions involving nucleophilic substitution, cyclization, and coupling. For example:

  • Step 1 : Reacting imidazole derivatives with thiol-containing reagents (e.g., 2-methylbenzyl mercaptan) under basic conditions (e.g., K₂CO₃) to form the thioether linkage .
  • Step 2 : Introducing the hydroxymethyl group via aldehyde reduction or protective group strategies .
  • Step 3 : Acetamide formation through amidation with chloroacetamide derivatives .
  • Optimization Variables : Solvent polarity (DMF vs. ethanol), catalyst (e.g., triethylamine), and temperature (60–100°C) significantly impact yields .

Q. How can the purity and structural integrity of the compound be confirmed?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point : Compare experimental values with literature data to assess purity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent integration and chemical shifts (e.g., imidazole protons at δ 7.2–8.0 ppm, thioether signals at δ 3.5–4.5 ppm) .
  • IR : Confirm functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, S content (deviation <0.4% indicates high purity) .

Q. What purification methods are effective for this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol or ethyl acetate for high-purity crystals .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) to separate regioisomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding assays for this compound?

  • Methodological Answer :

  • Validation Steps :

Re-dock known ligands (e.g., co-crystallized inhibitors) to calibrate software parameters (e.g., AutoDock Vina scoring functions) .

Compare predicted binding poses (e.g., imidazole-thioether interactions with catalytic residues) with experimental data from X-ray crystallography or mutagenesis studies .

  • Experimental Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and validate docking results .

Q. What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core Modifications :
  • Thioether Linkage : Replace 2-methylbenzyl with substituted benzyl groups (e.g., 4-fluoro, 4-bromo) to probe steric/electronic effects .
  • Imidazole Substituents : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to enhance electrophilicity .
  • Biological Testing : Screen analogs against target enzymes (e.g., cyclooxygenase COX-1/2) using enzyme inhibition assays (IC₅₀ determination) .

Q. How should conflicting bioactivity data across studies be analyzed?

  • Methodological Answer :

  • Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Data Normalization : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate activity thresholds .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and correlate structural features with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.